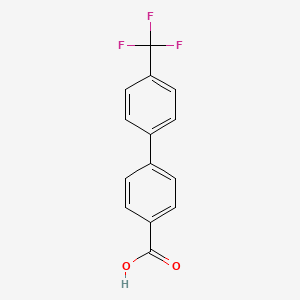

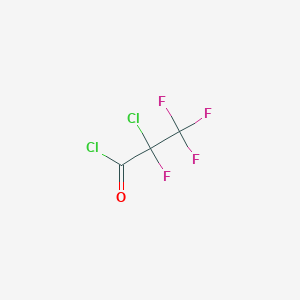

1,4-Difluoro-2-(methylsulfonyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves the use of powerful reagents and catalysts. For example, trifluoromethanesulfonic acid is used to catalyze Friedel-Crafts alkylations, which could potentially be applied to the synthesis of 1,4-difluoro-2-(methylsulfonyl)benzene by introducing a methylsulfonyl group into a suitably substituted difluorobenzene . Additionally, the synthesis of sterically hindered phosphine derivatives from fluorinated benzenes, as described in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, involves nucleophilic aromatic substitution, which could be relevant for introducing a methylsulfonyl group into a difluorobenzene ring .

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives can be quite complex, as seen in the study of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives. These structures were confirmed by spectroscopic methods and X-ray crystallography, which showed unusually large bond angles around phosphorus atoms . This suggests that the molecular structure of 1,4-difluoro-2-(methylsulfonyl)benzene would also be amenable to analysis by similar methods, potentially revealing interesting electronic and steric effects due to the presence of the fluorine and methylsulfonyl groups.

Chemical Reactions Analysis

The reactivity of sulfone and fluorinated aromatic compounds can be quite varied. For instance, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride forms a potent thiophile that can activate thioglycosides . This indicates that the methylsulfonyl group in 1,4-difluoro-2-(methylsulfonyl)benzene could potentially participate in similar activation reactions, depending on the context of the reaction and the presence of suitable reaction partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid, have been characterized by crystallography and spectroscopy. The crystal structure reveals how the substituents deviate from the benzene ring plane and how molecules interact in the solid state . Such studies can provide valuable information about the likely physical properties of 1,4-difluoro-2-(methylsulfonyl)benzene, such as its crystal packing, melting point, and solubility.

科学的研究の応用

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of diverse heterocyclic structures, such as oxazoles and thiins, demonstrating its utility in constructing complex molecular architectures. For instance, it facilitated the one-pot formation of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles and further oxidation led to 4-methylsulfonyl derivatives, indicating its role in synthesizing sulfur-containing heterocycles (Herrera et al., 2006; Yemets et al., 2002).

Advanced Materials Development

This compound contributes to the development of advanced materials, including semiconductors and proton exchange membranes. Notably, it was involved in creating a ladder polymer semiconductor through oxidation and subsequent reactions, showcasing its potential in material science (Oyaizu et al., 2002). Moreover, it has been utilized in synthesizing fluorinated sulfonated poly(arylene ether)s, highlighting its importance in fabricating highly conducting and stable proton exchange membranes (Dong-Hyeon Kim et al., 2020).

Organic Synthesis and Catalysis

It also plays a crucial role in organic synthesis and catalysis. For example, the compound enabled selective nitration in a continuous-flow process, illustrating its utility in chemical synthesis and process optimization (Zhiqun Yu et al., 2016). Additionally, it has been used in the asymmetric synthesis of chromenones, underscoring its significance in catalytic reactions and the creation of chiral molecules (Junmin Chen et al., 2010).

Environmental and Green Chemistry Applications

Its application extends to environmental and green chemistry, particularly in the remediation of groundwater by facilitating the oxidation of persistent organic pollutants under suitable conditions, demonstrating its potential in environmental cleanup efforts (Saerom Park et al., 2016).

Safety And Hazards

特性

IUPAC Name |

1,4-difluoro-2-methylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBSFQYRKCUYMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382625 |

Source

|

| Record name | 1,4-Difluoro-2-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Difluoro-2-(methylsulfonyl)benzene | |

CAS RN |

236739-03-0 |

Source

|

| Record name | 1,4-Difluoro-2-(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=236739-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Difluoro-2-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1304073.png)